N-Cyclopropyl-4-(p-tolyl)thiazol-2-amine is a compound classified within the family of 2-aminothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a cyclopropyl group attached to the nitrogen atom and a p-tolyl group at the fourth position of the thiazole ring. Its structural characteristics suggest potential interactions with various biological targets, making it a subject of interest in drug discovery and development.
The compound can be synthesized through established chemical methods, particularly involving cyclopropylamine and thiazole derivatives. It has been explored for its potential as an enzyme inhibitor or receptor modulator, indicating its relevance in both academic research and pharmaceutical applications .
N-Cyclopropyl-4-(p-tolyl)thiazol-2-amine belongs to the broader category of thiazole derivatives, which are recognized for their pharmacological significance. The thiazole ring structure is often associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
The synthesis of N-cyclopropyl-4-(p-tolyl)thiazol-2-amine typically involves several key steps:
The industrial synthesis may employ continuous flow reactors to enhance yield and efficiency. Purification techniques such as recrystallization or chromatography are used to isolate N-cyclopropyl-4-(p-tolyl)thiazol-2-amine in high purity .
N-Cyclopropyl-4-(p-tolyl)thiazol-2-amine has a distinctive molecular structure characterized by:
The molecular formula for N-cyclopropyl-4-(p-tolyl)thiazol-2-amine is C_{12}H_{14}N_{2}S, with a molecular weight of approximately 226.32 g/mol. The compound's structure can be represented as follows:
N-Cyclopropyl-4-(p-tolyl)thiazol-2-amine can undergo various chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for N-cyclopropyl-4-(p-tolyl)thiazol-2-amine involves its interaction with specific enzymes or receptors. It may act as an enzyme inhibitor by binding to active sites, thus modulating biochemical pathways related to inflammation or microbial resistance. The precise molecular targets can vary based on structural modifications and experimental conditions .
N-Cyclopropyl-4-(p-tolyl)thiazol-2-amine is typically characterized by:
Key chemical properties include:
N-Cyclopropyl-4-(p-tolyl)thiazol-2-amine has several significant applications:
The 2-aminothiazole subunit serves as a critical pharmacophoric element due to its dual hydrogen-bonding capability and enhanced metabolic stability compared to unsubstituted thiazoles. The amino group at the 2-position facilitates:
Table 1: Selected FDA-Approved Drugs Containing 2-Aminothiazole Motifs
| Drug Name | Therapeutic Class | Biological Target | Key Structural Features |
|---|---|---|---|
| Cefazolin | First-gen cephalosporin | Penicillin-binding proteins | 2-Aminothiazole-β-lactam fusion |
| Abafungin | Antifungal | Ergosterol biosynthesis | 4-(p-Tolyl)thiazol-2-amine derivative |
| Fanetizole | Anti-inflammatory | COX/Lipoxygenase inhibition | 4-(p-Tolyl)imidazole-2-amine hybrid |
| Nirmatrelvir* | Antiviral (COVID-19) | SARS-CoV-2 main protease | Bis-cyclic glutamine mimic with thiazole |
*Nirmatrelvir contains a thiazole but not specifically 2-aminothiazole; included for context [3] [6] [7]
Notably, 2-aminothiazoles demonstrate exceptional promise as acetylcholinesterase (AChE) inhibitors for neurodegenerative disorders. Recent studies reveal that specific substitution patterns at C-4 and N-2 significantly influence binding within the AChE catalytic site. Derivatives with hydrophobic C-4 substituents (e.g., aryl groups) exhibit enhanced activity due to favorable interactions with the peripheral anionic site [1]. The nitrogen atom at position 3 and sulfur at position 1 coordinate with catalytic triad residues via hydrogen bonding and van der Waals contacts, respectively [1] [3].
The cyclopropyl group—a strained three-carbon ring—confers unique advantages in drug design through:
The strategic incorporation of cyclopropyl motifs evolved from natural product inspiration (e.g., terpenoids) to targeted synthetic analogs. Milestones include:
Table 2: Clinically Deployed Cyclopropyl-Containing Drugs
| Drug Name | Therapeutic Indication | Role of Cyclopropyl Group | Key Structural Feature |
|---|---|---|---|
| Pretomanid | Multidrug-resistant TB | Blocks metabolic deactivation | N-Cyclopropyl-4-(trifluoromethoxy)aniline |
| Ticagrelor | Antiplatelet | Conformational constraint of nucleoside mimetic | N-Cyclopropyl-1,2,3-triazole |
| Tranylcypromine | Antidepressant (MAOI) | Irreversible enzyme inhibition via ring strain | Unsubstituted cyclopropylamine |
| Pritextamide | Anticonvulsant (investigational) | Enhances brain penetration | N-Cyclopropyl-2-benzamide |
In antitubercular agents, the cyclopropyl moiety significantly reduces resistance development frequency. Compounds like N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (MIC = 0.024 μM) maintain potency against multidrug-resistant Mycobacterium tuberculosis strains partly due to the cyclopropyl group’s ability to sterically shield critical hydrogen-bonding elements [5]. However, metabolic instability remains a challenge, as evidenced by the short human liver microsome half-life (t1/2 = 28 min) of early leads [5].
The p-tolyl group (4-methylphenyl) represents a strategically balanced hydrophobic substituent that optimizes drug-target interactions through:
In thiazole-based anticancer agents, p-tolyl at C-4 enhances Wnt/β-catenin pathway inhibition. Molecular docking studies reveal that the tolyl methyl group engages in favorable hydrophobic contacts with Leu82, Val85, and Ile93 residues in the β-catenin binding pocket (PDB: 1JDH) [4]. Derivatives like 4-(4-(p-tolyl)thiazol-2-yl)(4-hydroxyphenyl)methanone exhibit exceptional potency (IC50 = 0.8 μM) in colon cancer models due to optimal placement of the tolyl group within a lipophilic subpocket [4].
Table 3: Impact of p-Tolyl vs Phenyl Substitution on Pharmacological Parameters
| Thiazole Derivative | R4 | Anticancer IC50 (μM) | log P | Microsomal Stability (t1/2, min) |
|---|---|---|---|---|
| 4-(4-Phenylthiazol-2-yl)acetophenone | Phenyl | 5.2 | 3.8 | 42 |
| 4-(4-(p-Tolyl)thiazol-2-yl)acetophenone | p-Tolyl | 0.8 | 4.1 | 68 |
| 4-(4-(4-Fluorophenyl)thiazol-2-yl)acetophenone | 4-Fluorophenyl | 2.1 | 3.9 | 51 |
Data adapted from Wnt/β-catenin inhibition studies [4]
The methyl group’s orientation significantly influences binding kinetics. Molecular dynamics simulations demonstrate that a coplanar arrangement between the tolyl and thiazole rings maximizes van der Waals contacts with hydrophobic protein surfaces, increasing residence time >3-fold versus twisted conformers [4]. This geometric preference explains why constrained analogs (e.g., tetrahydro naphthyl) often outperform flexible p-tolyl derivatives despite similar calculated log P values [4].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: